N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
Brand Name: Vulcanchem
CAS No.: 61260-55-7
VCID: VC20740930
InChI: InChI=1S/C24H50N4/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20/h19-20,25-28H,9-18H2,1-8H3
SMILES: CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C
Molecular Formula: C24H50N4
Molecular Weight: 394.7 g/mol

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine

CAS No.: 61260-55-7

Cat. No.: VC20740930

Molecular Formula: C24H50N4

Molecular Weight: 394.7 g/mol

* For research use only. Not for human or veterinary use.

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine - 61260-55-7

CAS No. 61260-55-7
Molecular Formula C24H50N4
Molecular Weight 394.7 g/mol
IUPAC Name N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
Standard InChI InChI=1S/C24H50N4/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20/h19-20,25-28H,9-18H2,1-8H3
Standard InChI Key UKJARPDLRWBRAX-UHFFFAOYSA-N
SMILES CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C
Canonical SMILES CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C
Melting Point 64.0 °C

Chemical Identity and Structure

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine represents a complex diamine compound featuring two tetramethylpiperidine groups connected by a hexamethylene chain. The structural configuration of this molecule contributes significantly to its functionality in various applications. The compound consists of a central hexane-1,6-diamine backbone with two bulky 2,2,6,6-tetramethylpiperidin-4-yl substituents attached to the terminal nitrogen atoms, creating a symmetrical molecule with multiple sterically hindered amine groups.

The chemical is identified through various systematic and trade names, reflecting its commercial and research applications across different industries. It is formally recognized by its Chemical Abstracts Service (CAS) registry number 61260-55-7, which serves as its unique identifier in chemical databases and literature . The molecule contains four nitrogen atoms in its structure, which contribute to its chemical behavior and reactivity profile, particularly in applications requiring nitrogen-based functional groups.

Nomenclature and Identification

Common alternative names include a31, HMBTAD, Hexamethylene-bis-triacetone diamine, and various permutations of its primary name with slight syntactical differences . The compound is registered in multiple chemical databases and regulatory systems, including the FDA's Unique Ingredient Identifier system (UNII: 18SRE6122H) and the EPA Substance Registry System, ensuring its proper identification across different regulatory frameworks and scientific disciplines .

Molecular Characteristics

The molecular formula of this compound is C24H50N4, corresponding to a molecular weight of 394.68 g/mol . This relatively high molecular weight, combined with its structural features, contributes to its physical properties and behavior in various chemical environments. The molecule's structure includes multiple methyl groups attached to the piperidine rings, creating significant steric hindrance around the secondary amine groups, which influences its reactivity patterns and stability characteristics.

Physical and Chemical Properties

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine exhibits physical properties that make it suitable for various industrial applications, particularly in polymer chemistry. Understanding these properties is essential for proper handling, storage, and application in manufacturing processes. The compound exists as a solid at room temperature with a defined melting point range that affects its processing capabilities in industrial settings.

Its solubility characteristics, influenced by the presence of both hydrophilic amine groups and hydrophobic alkyl chains, determine its compatibility with different solvent systems and reaction media. The compound's acid-base behavior, reflected in its pKa value, influences its interactions with other chemical species and its effectiveness in specific applications requiring precise pH control or protonation states.

Physical Properties Data

The physical properties of N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine are summarized in the following table:

PropertyValueSource/Note
Melting point63-65°CLiterature value
Boiling point478.5±45.0°CPredicted value
Density0.94±0.1 g/cm³Predicted value
Vapor pressure0.006 Pa at 70°CExperimental
Water solubility1.76 g/L at 20°CExperimental
LogP-1.3 at 21°CExperimental
pKa11.19±0.10Predicted value

These physical properties reveal that N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine has a moderate melting point, indicating it exists as a solid at room temperature . The relatively low vapor pressure suggests minimal volatility, which is advantageous for applications requiring thermal stability. The moderate water solubility (1.76 g/L) indicates a balance between hydrophilic and hydrophobic characteristics, which affects its behavior in aqueous environments and compatibility with different polymer systems .

Chemical Reactivity

The chemical reactivity of N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine is largely influenced by its amine functional groups, which can participate in various reactions typical of secondary amines. The nitrogen atoms in the compound can act as nucleophiles, enabling reactions with electrophilic species such as carbonyl compounds, alkyl halides, and acid chlorides. This reactivity profile is particularly important in its role as an intermediate in the synthesis of more complex molecules used in polymer stabilization.

The steric hindrance around the nitrogen atoms, caused by the tetramethyl groups on the piperidine rings, modifies the typical reactivity patterns of amines. This steric effect can reduce the nucleophilicity of the nitrogen atoms in certain reactions while potentially enhancing selectivity in others. The basic nature of the amine groups, reflected in the pKa value of approximately 11.19, indicates that the compound can form salts with acids, which may influence its solubility in different media and its interaction with acidic components in formulations .

Synthesis Methods and Manufacturing

The synthesis of N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine has evolved significantly over time, with recent advancements focusing on improving yield, selectivity, and process efficiency. Current manufacturing methods aim to address challenges associated with earlier production techniques, such as high pressure requirements, elevated temperatures, and purification difficulties that often resulted in lower yields and product quality issues.

Modern synthesis approaches combine batch and continuous processes to optimize production parameters while maintaining product quality and stability. These hybrid methodologies represent significant improvements over traditional manufacturing techniques, offering more economically viable and environmentally sustainable production options for this important chemical intermediate.

Traditional Synthesis Approaches

Earlier methods for synthesizing N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine typically involved batch processes with high hydrogen pressures and elevated temperatures. According to patent literature, previous synthesis methods included processes described in EP0508940, which utilized platinum on carbon catalysts at hydrogen pressures of approximately 50 bar and temperatures around 90°C . This approach required significant energy input and specialized high-pressure equipment, limiting scalability and cost-effectiveness.

Another traditional approach, documented in EP0857719 and US5945536, employed a one-pot imination/hydrogenation process with extremely high hydrogen pressures up to 285 bar and temperatures ranging from 90°C to 190°C . These methods utilized fixed-bed catalysts containing transition metals such as palladium, platinum, or cobalt on solid supports like alumina or silica in tube reactors . While functional, these approaches presented significant operational challenges, including potential reactor clogging due to the compound's melting behavior and safety concerns associated with high-pressure hydrogen systems.

Advanced Synthesis Methodology

Recent advancements in the synthesis of N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine focus on improving process efficiency, yield, and product stability while reducing operational complexity. A patent application (WO2022184399A1) describes an improved process involving a combination of batch and continuous methodologies that significantly enhances manufacturing capabilities .

The modern synthesis process typically involves:

  • Imination reaction between 2,2,6,6-tetramethylpiperidin-4-one and 1,6-hexamethylenediamine to form N,N'-(hexane-1,6-diyl)bis(2,2,6,6-tetramethylpiperidin-4-imine)

  • Optional dewatering step to obtain a water-free mixture of the intermediate imine

  • Batch hydrogenation of the imine intermediate to produce a mixture containing 50-99.5% N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine

  • Continuous post-hydrogenation step to complete the conversion and improve product stability

This hybrid approach offers significant advantages over traditional methods, including reduced pressure requirements, improved conversion rates, and enhanced product stability without requiring additional purification steps. The process can accommodate both aqueous and water-free feed streams, providing flexibility in manufacturing operations and potentially reducing solvent requirements .

Process Parameters and Optimization

The efficiency of modern synthesis methods for N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine depends on careful optimization of process parameters. The imination step typically operates at temperatures between 60°C and 200°C, with preferred ranges of 80°C to 180°C . The molar ratio of 1,6-hexamethylenediamine to 2,2,6,6-tetramethylpiperidin-4-one significantly influences reaction outcomes, with optimal ratios falling between 1:1.98 and 2:1 .

Applications and Industrial Relevance

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine serves as an essential intermediate compound in the chemical industry, particularly in the production of hindered amine light stabilizers (HALS). Its unique structure, featuring sterically hindered amine groups, makes it valuable for applications requiring controlled reactivity and specific structural features. The compound's industrial significance extends beyond its direct applications to its role in enabling the production of high-performance materials with enhanced durability and resistance to degradation.

The growing demand for more stable and longer-lasting polymeric materials in various industries continues to drive interest in compounds like N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine and its derivatives. Understanding its applications provides insight into its commercial importance and the ongoing research efforts to improve its synthesis and performance characteristics.

Role in Polymer Stabilization

The primary application of N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine is as an intermediate in the synthesis of polymeric hindered amine light stabilizers. These stabilizers play a crucial role in protecting polymers from degradation caused by exposure to ultraviolet light, heat, and oxygen. The patent literature specifically mentions its use in preparing complex polymeric compounds such as "poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-s-triazine-2,4-diyl]-[(2,2,6,6-tetramethyl-4-piperidyl)imino]-hexamethylene-[(2,2,6,6-tetramethyl-4-piperidyl)imino]" .

These stabilizers are incorporated into various polymer formulations, including polyolefins, polyesters, polyamides, and other common plastics, to extend their service life under challenging environmental conditions. The presence of the sterically hindered amine groups in the final stabilizer compounds enables them to trap free radicals generated during polymer photodegradation, thereby interrupting the degradation cycle and preserving the polymer's mechanical and optical properties over extended periods.

Research Developments and Future Directions

Research on N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine continues to evolve, with recent developments focusing on improving synthesis methodologies, enhancing performance characteristics, and expanding application areas. Patent activity in this field indicates ongoing industrial interest in optimizing the production and utilization of this compound for various commercial applications. The research landscape surrounding this molecule reflects broader trends in sustainable chemistry, process intensification, and the development of high-performance materials with enhanced durability and functionality.

Future research directions may include exploration of more environmentally friendly synthesis routes, development of novel derivatives with specialized properties, and investigation of additional application areas beyond current uses. The compound's structural features and reactivity profile offer opportunities for further modification and optimization to meet emerging needs in various industrial sectors.

Recent Patents and Innovations

Recent patent literature, including WO2022184399A1, describes significant innovations in the synthesis of N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine, reflecting active research and development efforts in this area . These innovations focus on addressing challenges in traditional manufacturing methods, such as high pressure requirements, purification difficulties, and product stability issues. The development of hybrid batch-continuous processes represents a significant advancement in manufacturing technology for this compound, offering improved efficiency, yield, and product quality.

Patent literature also mentions the use of this compound in preparing specialized polymeric light stabilizers with applications in high-performance materials . These developments indicate ongoing interest in expanding the application scope of this compound and its derivatives in various industrial contexts. The focus on process improvements suggests that manufacturers are seeking more economically viable and environmentally sustainable production methods to meet growing market demands for high-quality stabilizer intermediates.

Emerging Applications

While traditional applications of N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine have centered on polymer stabilization, emerging research suggests potential for expanded applications in related fields. The compound's unique structure and reactive functional groups make it potentially valuable in other areas requiring controlled amine reactivity, such as catalysis, coordination chemistry, and the development of specialized functional materials.

Research into the compound's behavior in various polymer systems continues to reveal new possibilities for enhancing material performance through optimized stabilization mechanisms. The growing emphasis on developing more durable and environmentally resistant materials across multiple industries, from automotive to packaging, drives ongoing interest in compounds like N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine that can contribute to extended product lifecycles and reduced material consumption.

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